4,4'-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine)
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Overview
Description
4,4’-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is a complex organic compound characterized by its unique structure, which includes a diphenylsilane core linked to two tetramethylpiperidine groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of diphenylsilane with 2,2,6,6-tetramethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions. The process can be summarized as follows:
Reactants: Diphenylsilane and 2,2,6,6-tetramethylpiperidine.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (typically around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetramethylpiperidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted piperidine compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
4,4’-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a protective agent in biological systems due to its antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives, due to its stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 4,4’-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine) involves its ability to stabilize free radicals and prevent oxidative degradation. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s antioxidant properties. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
- 4,4’-[(Diphenylsilanediyl)bis(4,1-phenyleneoxy)]dianiline
Uniqueness
4,4’-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is unique due to its combination of a diphenylsilane core with tetramethylpiperidine groups, providing both stability and antioxidant properties. This makes it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation.
Properties
CAS No. |
61670-18-6 |
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Molecular Formula |
C30H46N2O2Si |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
diphenyl-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]silane |
InChI |
InChI=1S/C30H46N2O2Si/c1-27(2)19-23(20-28(3,4)31-27)33-35(25-15-11-9-12-16-25,26-17-13-10-14-18-26)34-24-21-29(5,6)32-30(7,8)22-24/h9-18,23-24,31-32H,19-22H2,1-8H3 |
InChI Key |
PMRQPQKWIHSNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
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